molecular formula C23H29Cl2N3O B609397 NAcM-OPT

NAcM-OPT

カタログ番号: B609397
分子量: 434.4 g/mol
InChIキー: VPHJABWIKCBGMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NAcM-OPTは、UBC12とDCN1のタンパク質間の相互作用を阻害するように設計された低分子化合物です。この化合物は、その前駆体であるNAcM-HITよりも100倍効果的な高効力であることで知られています。 This compoundは、細胞内でDCN1およびDCN2に結合することで、カルリン1およびカルリン3のネディル化を特異的に減少させ、NRF2およびp21などの基質の発現を誘導します .

2. 製法

合成経路と反応条件: this compoundは、チオエステル結合複合体の形成を含む一連の化学反応によって合成されます。合成は、E1 NEDD8活性化酵素によるNEDD8 C末端の活性化から始まり、チオエステル結合E1-NEDD8複合体の形成につながります。 この複合体は次に、トランスチオレーション反応によって、UBC12などのNEDD8結合酵素(E2)に転移されます .

工業生産方法: this compoundの工業生産には、高収率と高純度を確保するための合成経路の最適化が含まれます。この化合物は、安定性とバイオアベイラビリティを維持するために、制御された環境で生産されます。 生産プロセスには、化合物が必要な基準を満たしていることを確認するための精製、結晶化、品質管理などの手順が含まれます .

科学的研究の応用

NAcM-OPT has several scientific research applications, including:

準備方法

Synthetic Routes and Reaction Conditions: NAcM-OPT is synthesized through a series of chemical reactions that involve the formation of a thioester-linked complex. The synthesis begins with the activation of the NEDD8 C-terminus by an E1 NEDD8-activating enzyme, resulting in the formation of a thioester-linked E1-NEDD8 complex. This complex is then transferred to a NEDD8-conjugating enzyme (E2), such as UBC12, through a transthiolation reaction .

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The compound is produced in a controlled environment to maintain its stability and bioavailability. The production process includes steps such as purification, crystallization, and quality control to ensure the compound meets the required standards .

化学反応の分析

反応の種類: NAcM-OPTは、次のようなさまざまな種類の化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物には、UBC12とDCN1の阻害された複合体が含まれ、カルリン1およびカルリン3のネディル化が減少します .

4. 科学研究への応用

This compoundは、次のようなさまざまな科学研究に応用されています。

作用機序

NAcM-OPTは、UBC12のN末端アセチル化メチオニンのドッキングに不可欠な、DCN1の深い疎水性ポケットに特異的に結合することで効果を発揮します。この結合は、UBC12とDCN1の相互作用を阻害し、カルリン1およびカルリン3のネディル化を減少させます。 ネディル化の阻害は、腫瘍抑制に役割を果たすNRF2およびp21などの基質の蓄積につながります .

6. 類似化合物の比較

This compoundは、UBC12とDCN1の相互作用を阻害する際のその高効力と特異性においてユニークです。類似の化合物には次のようなものがあります。

This compoundは、その高い効力とより優れた結合親和性により、ネディル化経路のより効果的な阻害剤として際立っています .

類似化合物との比較

NAcM-OPT is unique in its high potency and selectivity for inhibiting the interaction between UBC12 and DCN1. Similar compounds include:

This compound stands out due to its higher potency and better binding affinity, making it a more effective inhibitor of the neddylation pathway .

生物活性

NAcM-OPT is a small molecule inhibitor that targets the interaction between defective in cullin neddylation 1 (DCN1) and UBE2M, an E2 ubiquitin-conjugating enzyme. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and cellular protection mechanisms. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential clinical implications.

This compound functions primarily by inhibiting the interaction between DCN1 and UBE2M, which plays a crucial role in the neddylation pathway—a post-translational modification process essential for regulating protein stability and signaling pathways. By disrupting this interaction, this compound effectively inhibits the neddylation of target proteins, which can lead to altered cellular responses and reduced tumor growth.

Inhibition Potency

This compound has demonstrated significant inhibitory activity with an IC50 value in the low micromolar range. Specifically, it has shown greater stability and efficacy compared to other DCN1 inhibitors. Research indicates that this compound's ability to disrupt DCN1-UBE2M interactions is pivotal in its biological activity .

Protective Effects Against Oxidative Stress

A notable study explored the protective effects of this compound on keratinocytes subjected to hydrogen peroxide (H2O2)-induced oxidative stress. The findings revealed that this compound promotes autophagy, thereby enhancing cell survival under oxidative conditions. This suggests a potential application in skin protection therapies .

Case Studies

Case Study 1: Cancer Cell Proliferation Inhibition

In vitro studies have shown that this compound effectively inhibits cancer cell proliferation by targeting the neddylation pathway. The compound was tested on various cancer cell lines, demonstrating a significant reduction in cell viability correlated with increased concentrations of this compound.

Case Study 2: Autophagy Induction in Keratinocytes

Research conducted on human keratinocytes indicated that treatment with this compound led to an increase in autophagic markers, suggesting its role in promoting autophagy as a protective mechanism against cellular damage caused by oxidative stress .

Data Summary

Study Findings IC50 Value Mechanism
In vitro cancer studyInhibited proliferation of cancer cellsLow µM rangeDisruption of DCN1-UBE2M interaction
Keratinocyte protection studyEnhanced autophagy and cell survival under oxidative stressNot specifiedPromotion of autophagic pathways

特性

IUPAC Name

1-benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29Cl2N3O/c1-2-3-13-27-14-11-20(12-15-27)28(17-18-7-5-4-6-8-18)23(29)26-19-9-10-21(24)22(25)16-19/h4-10,16,20H,2-3,11-15,17H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHJABWIKCBGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)N(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does NAcM-OPT interact with its target and what are the downstream effects?

A1: this compound is an orally bioavailable small molecule that inhibits the interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-conjugating Enzyme E2 M (UBE2M) []. This interaction is crucial for the neddylation of cullin proteins, a process essential for the proper function of Cullin-RING Ligases (CRLs), the largest family of ubiquitin ligases []. By disrupting DCN1-UBE2M binding, this compound prevents cullin neddylation, leading to the downregulation of CRL activity and impacting downstream cellular processes controlled by CRL substrates [].

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A2: While the provided abstract doesn't explicitly detail the structure of this compound (67), it mentions that it's an analogue of compound 7, derived from a series of piperidinyl ureas []. The research highlights that this compound retains the favorable biochemical and cellular activity of compound 7 while demonstrating improved metabolic stability in vitro and in vivo []. This suggests that structural modifications were made to compound 7 to generate this compound, resulting in enhanced pharmacokinetic properties without compromising its ability to inhibit DCN1-UBE2M interaction and downstream cullin neddylation.

Q3: What in vitro and in vivo efficacy data is available for this compound?

A3: The abstract indicates that this compound displays potent biochemical and cellular activity, effectively inhibiting both the DCN1-UBE2M interaction and DCN1-mediated cullin neddylation []. It also reduces steady-state cullin neddylation levels in a squamous carcinoma cell line characterized by DCN1 amplification []. Furthermore, this compound demonstrates oral bioavailability and is well-tolerated in mice []. This data collectively suggests that this compound holds promise as a potential therapeutic agent and is currently being utilized to investigate the consequences of acute pharmacological inhibition of the DCN1-UBE2M interaction on the NEDD8/CUL pathway [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。